6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups . The final step involves the coupling of the oxadiazole and piperidine intermediates with a pyridine-2-carbonitrile moiety under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine rings may enhance the compound’s binding affinity and specificity. Overall, the compound may exert its effects through a combination of enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
Uniqueness
6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H17N5O/c17-10-13-2-1-3-14(18-13)21-8-6-12(7-9-21)16-20-19-15(22-16)11-4-5-11/h1-3,11-12H,4-9H2 |
InChI Key |
SQRAPNRJYKSXHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=CC=CC(=N4)C#N |
Origin of Product |
United States |
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